3-Benzyloxy-4-butylaniline
Description
Significance of Aniline (B41778) Derivatives in Modern Organic Synthesis
Aniline and its derivatives are a cornerstone of modern organic and industrial chemistry. ontosight.aiontosight.ai These compounds, characterized by an amino group attached to a benzene (B151609) ring, serve as versatile precursors and intermediates in the synthesis of a vast array of more complex molecules. ontosight.ai Their reactivity, particularly the ability of the amino group to be transformed and the aromatic ring to undergo substitution, makes them indispensable building blocks. wisdomlib.org
The significance of aniline derivatives spans several key areas:
Pharmaceuticals: They are fundamental to the synthesis of numerous therapeutic agents, including analgesics, antihistamines, antibacterials, anti-inflammatory, and anti-cancer drugs. ontosight.aiopenaccessjournals.com
Dyes and Pigments: Historically and currently, aniline derivatives are crucial for producing a wide range of dyes, such as azo dyes, which are extensively used in the textile, leather, and paper industries. ontosight.aiopenaccessjournals.com
Fine Chemicals: They are used to synthesize specialized chemicals, including benzothiazole (B30560) and cinnoline (B1195905) derivatives. wisdomlib.orgwisdomlib.org
Agrochemicals: The synthesis of various pesticides and herbicides relies on aniline-based structures.
Polymers: Aniline derivatives are used in the production of polymers and rubber chemicals. solubilityofthings.com
The ability to modify the aniline scaffold with various functional groups allows chemists to fine-tune the electronic and steric properties of the resulting molecules, making them tailored starting materials for specific synthetic targets. wisdomlib.org
Structural Characteristics and Chemical Importance of the Benzyloxy- and Butylaniline Moiety
The chemical identity and utility of 3-Benzyloxy-4-butylaniline are defined by its three key structural components: the aniline core, the C4-butyl group, and the C3-benzyloxy group.
Benzyloxy Moiety: The benzyloxy group (a benzyl (B1604629) group linked via an ether oxygen) is a significant pharmacophore in medicinal chemistry. researchgate.net Its presence in a molecule can confer a range of biological activities, and it is found in compounds developed as anticancer, antioxidant, antimicrobial, and anticonvulsant agents. researchgate.netresearchgate.net The benzyloxy group can also serve as a "protecting group" in multi-step organic synthesis. researchgate.netjocpr.com This strategy involves temporarily masking a reactive functional group (like a phenol) to prevent it from interfering with reactions elsewhere in the molecule, and it can be removed later in the synthetic sequence. jocpr.com The group's size and ability to engage in hydrophobic interactions can also be crucial for a molecule's binding affinity to biological targets like enzymes. researchgate.net
The specific arrangement of these groups in this compound—with the bulky butyl group at position 4 and the benzyloxy group at position 3—creates a distinct substitution pattern that dictates its reactivity and potential applications.
Overview of Research Areas and Contributions of this compound in Chemical Science
Research on this compound has primarily focused on its role as a key synthetic intermediate. Its structural attributes make it a valuable precursor for creating more complex molecules, particularly in the pharmaceutical and veterinary medicine sectors.
One of the most cited applications is in the synthesis of the anticoccidial drug nequinate (B1678197) . researchgate.net Coccidiosis is a parasitic disease affecting poultry and other livestock, and nequinate is used to control it. This compound serves as a critical building block in the manufacturing process of this drug, and improved synthetic processes for producing its hydrochloride salt have been developed to enhance yield and efficiency. researchgate.net
Beyond this specific application, the compound is recognized as a useful research chemical. americanchemicalsuppliers.com For instance, it has been included in studies exploring new therapeutic agents. In one study, 3-benzyloxyaniline (B72059) (a closely related compound) was tested as part of a series to develop new compounds with activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov This highlights the potential of the benzyloxy-aniline scaffold in drug discovery programs.
The synthesis of this compound hydrochloride itself has been a subject of study, with methods being developed from starting materials like m-aminophenol. patsnap.com These synthetic routes often involve multiple steps, including acylation, rearrangement, etherification, and reduction. patsnap.com
Below is a table summarizing the key identification and property data for the compound.
| Property | Data |
| IUPAC Name | 4-Butyl-3-(phenylmethoxy)benzenamine |
| CAS Number | 54986-53-7 |
| Molecular Formula | C₁₇H₂₁NO |
| Molecular Weight | 255.35 g/mol |
| Primary Application | Synthetic Intermediate |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-butyl-3-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-2-3-9-15-10-11-16(18)12-17(15)19-13-14-7-5-4-6-8-14/h4-8,10-12H,2-3,9,13,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBHVMVKTREEEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C=C(C=C1)N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401291204 | |
| Record name | 4-Butyl-3-(phenylmethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54986-53-7 | |
| Record name | 4-Butyl-3-(phenylmethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54986-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butyl-3-(phenylmethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenamine, 4-butyl-3-(phenylmethoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Benzyloxy 4 Butylaniline
Established Reaction Pathways
The synthesis of 3-benzyloxy-4-butylaniline is accomplished through a well-defined multi-step pathway that leverages classic organic reactions to build the target molecule from a simple precursor. dp.tech
The synthesis commences with the butanoylation of m-aminophenol. This acylation reaction can be carried out using reagents such as butyryl chloride or butyric anhydride (B1165640) under alkaline conditions to produce 3-butyramidophenol butyrate (B1204436). patsnap.com This step is followed by a Fries rearrangement. The Fries rearrangement is a reaction that converts phenolic esters to hydroxyaryl ketones using a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.comsigmaaldrich.com In this specific synthesis, the 3-butyramidophenol butyrate undergoes an intramolecular rearrangement to form 2-butyryl-5-butyramidophenol. patsnap.com The reaction is regioselective, favoring the formation of the ortho-acylphenol due to the directing effect of the amide group. google.com
Following the rearrangement, a benzylation reaction is performed. The phenolic hydroxyl group of 2-butyryl-5-butyramidophenol reacts with a benzyl (B1604629) halide in the presence of a base to yield 2-butyryl-5-butyramidophenyl benzyl ether. patsnap.com
Once the benzylated intermediate is formed, the next step is the hydrolysis of the amide group to an amine. This yields 3-benzyloxy-4-butyrylaniline. patsnap.com
The final key transformation is the reduction of the carbonyl group to a methylene (B1212753) group. This is achieved through a Huang-Minlon reduction. patsnap.com The Huang-Minlon modification of the Wolff-Kishner reduction is a robust method for this conversion, which involves heating the carbonyl compound with hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as ethylene (B1197577) glycol. unacademy.com This step converts the 3-benzyloxy-4-butyrylaniline into the final product, this compound. patsnap.com The product is then typically converted to its hydrochloride salt for stability and ease of handling. google.com
An improved process outlines specific parameters for each major stage, leading to high molar yields. researchgate.net The structures of the main intermediate compounds are typically confirmed using analytical methods like ¹H NMR. researchgate.net
| Synthetic Step | Optimal Reaction Conditions | Molar Yield |
|---|---|---|
| Acylation | 130-140°C for 3 hours | 77.9% (based on 3-aminophenol) |
| Fries Rearrangement | 140°C for 5 hours | |
| Benzylation | 70°C for 2 hours, then 80°C for 4 hours | 81.3% |
| Hydrolysis and Huang-Minlon Reduction | Reflux for 90 minutes | 78.2% |
Multi-Step Synthesis from 3-Aminophenol (B1664112) Precursors
Precursor Chemistry and Starting Material Selection
The choice of starting material is critical for the efficiency and economic viability of a synthetic route.
Integration of Benzyloxy and Butyl Moieties from Key Intermediates
A documented method for synthesizing this compound hydrochloride involves a sequence of reactions starting from m-aminophenol. patsnap.com This synthetic route meticulously builds the final molecule by first establishing the butyl group and then introducing the benzyloxy moiety.
The process commences with the butyrylation of m-aminophenol, followed by a Fries rearrangement to yield 2-butyryl-5-butyramidophenol. In the subsequent step, this intermediate undergoes a reaction with a benzyl halide in the presence of a base to form 2-butyryl-5-butyramidophenyl benzyl ether. This ether is then hydrolyzed to produce 3-benzyloxy-4-butyrylaniline. The final step involves a Huang-Minglon reduction of the butyryl group to a butyl group, followed by salt formation to afford this compound hydrochloride. patsnap.com
An alternative approach for related structures, such as 4-benzyloxyaniline hydrochloride, starts from 4-nitrophenol. This method involves a benzyloxy etherification reaction to generate 4-benzyloxy nitrobenzene, which is then reduced to 4-benzyloxyaniline. A final salification step yields the desired hydrochloride salt. google.com While this synthesis is for a different isomer, the fundamental steps of etherification and reduction are common strategies in the synthesis of alkoxy-substituted anilines.
A French patent outlines a process for preparing 4-(alkyl)-3-alkoxy-anilines, which includes the synthesis of 3-(benzyloxy)-4-(n-butyl)-aniline. google.com The process involves the hydrolysis of an intermediate in a water-toluene mixture, followed by isolation of the product. google.com
The following table summarizes a general synthetic pathway for this compound, integrating key steps from documented procedures.
| Step | Reactant(s) | Reagent(s) | Product |
| 1 | m-Aminophenol | Butyryl chloride | 2-Butyryl-5-butyramidophenol |
| 2 | 2-Butyryl-5-butyramidophenol | Benzyl halide, Base | 2-Butyryl-5-butyramidophenyl benzyl ether |
| 3 | 2-Butyryl-5-butyramidophenyl benzyl ether | Acid or Base (Hydrolysis) | 3-Benzyloxy-4-butyrylaniline |
| 4 | 3-Benzyloxy-4-butyrylaniline | Hydrazine, Base (Huang-Minglon reduction) | This compound |
Emerging Synthetic Approaches Relevant to this compound Scaffolds
While classical multi-step syntheses are established, emerging techniques offer potentially more efficient and environmentally benign routes to aniline (B41778) derivatives. Among these, electrochemical methods are gaining significant attention.
Electrochemical Synthetic Routes for Aniline Derivatives
Electrochemical synthesis provides a powerful tool for the formation of aniline derivatives under mild conditions. researchgate.net This approach can be applied to the valorization of phenolic platform chemicals, which can be derived from lignin, into valuable N-chemicals like aniline derivatives. researchgate.net The process often involves the anodic oxidation of substituted phenols to form cyclohexadienone derivatives, which are then converted to the corresponding anilines. For instance, lignin-derived guaiacols and syringols have been successfully transformed into ortho-methoxy substituted anilines through a two-step process involving anodic oxidation followed by amination. researchgate.net
The general mechanism for the electrochemical oxidation of many amines, including anilines, involves the initial formation of a radical cation. mdpi.com This is typically the rate-limiting step. nih.gov This reactive intermediate can then undergo further reactions, such as deprotonation and coupling, to form the desired products. mdpi.com
Electrochemical methods have also been employed for the synthesis of complex aniline derivatives, such as 2-(1,3,4-oxadiazol-2-yl)aniline (B1356620) derivatives, from readily available starting materials like isatins and hydrazides. acs.org This demonstrates the versatility of electrochemistry in constructing functionalized aniline scaffolds. The key advantages of these electrochemical protocols often include the absence of metal catalysts, mild reaction conditions, and short reaction times. acs.org
The following table presents a conceptual overview of an electrochemical approach that could be adapted for the synthesis of aniline derivatives with benzyloxy and butyl substitutions.
| Step | Starting Material Type | Electrochemical Process | Intermediate/Product Type | Key Features |
| 1 | Substituted Phenol (e.g., a butyl-substituted guaiacol (B22219) derivative) | Anodic Oxidation | Cyclohexadienone derivative | Room temperature, atom-efficient researchgate.net |
| 2 | Cyclohexadienone derivative | Amination (potentially electrochemically assisted or subsequent chemical step) | Substituted Aniline | Mild conditions researchgate.net |
Advanced Characterization Techniques for 3 Benzyloxy 4 Butylaniline and Its Synthetic Intermediates
Spectroscopic Analysis Protocols
Spectroscopy is the cornerstone of molecular characterization, utilizing the interaction of electromagnetic radiation with matter to probe molecular structure and properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR spectroscopy for 3-Benzyloxy-4-butylaniline is expected to show distinct signals for each unique proton environment. The aromatic region would display complex multiplets for the protons on both the aniline (B41778) and benzyl (B1604629) rings. The benzylic protons (Ar-CH₂-O) would appear as a characteristic singlet, while the aliphatic protons of the butyl chain would present as a series of multiplets (triplets and sextets). The amine (NH₂) protons would appear as a broad singlet. While a published spectrum for this compound is not available in the cited literature, its structure was confirmed using ¹H NMR. researchgate.netjst.go.jp
¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom. For this compound, distinct peaks would be observed for the aromatic carbons, the benzylic carbon, and each of the four carbons in the butyl chain. The chemical shifts are indicative of the electronic environment of each carbon.
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. A COSY spectrum would show correlations between coupled protons, for instance, confirming the connectivity within the butyl chain. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from analogous compounds.
| Assignment | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |
|---|---|---|
| Butyl CH₃ | ~0.9 | ~14 |
| Butyl CH₂ (next to CH₃) | ~1.4 | ~22 |
| Butyl CH₂ (next to Ar) | ~2.5 | ~33 |
| Butyl CH₂ (benzylic to Ar) | ~1.6 | ~35 |
| Benzyl CH₂ | ~5.0 | ~70 |
| Aniline NH₂ | Broad singlet ~3.5-4.5 | N/A |
| Aromatic CH (Aniline ring) | ~6.5-7.2 | ~110-130 |
| Aromatic CH (Benzyl ring) | ~7.3-7.5 | ~127-129 |
| Aromatic C-N | N/A | ~145-148 |
| Aromatic C-O | N/A | ~155-158 |
| Aromatic C (quaternary) | N/A | ~130-140 |
Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum shows absorption bands at frequencies characteristic of specific bonds.
For this compound, the FT-IR spectrum would be expected to display several key absorption bands that confirm its structure. These include N-H stretching vibrations for the primary amine, C-H stretches for both the aromatic rings and the aliphatic butyl chain, C-O-C stretching for the benzyl ether linkage, and C=C stretching vibrations characteristic of the aromatic rings.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine | 3300-3500 (typically two bands) |
| C-H Stretch (Aromatic) | Aryl C-H | 3000-3100 |
| C-H Stretch (Aliphatic) | Alkyl C-H | 2850-2960 |
| C=C Stretch | Aromatic Ring | 1450-1600 |
| C-O-C Stretch | Aryl-Alkyl Ether | 1200-1275 (asymmetric), ~1040 (symmetric) |
| C-N Stretch | Aromatic Amine | 1250-1360 |
Electronic Absorption Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly in systems containing conjugated π-electrons. The aniline and benzyl ether moieties constitute the principal chromophores in this compound. The absorption of UV light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The spectrum is typically simple, showing one or more broad absorption maxima (λ_max). The position and intensity of these maxima are sensitive to the extent of conjugation and the presence of auxochromes (e.g., -NH₂, -OR), which can shift the absorption to longer wavelengths. For this compound, absorptions characteristic of a substituted benzene (B151609) ring are expected, likely in the range of 230-290 nm.
Mass Spectrometry (MS, High-Resolution Mass Spectrometry - HRMS, ESI-TOF)
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. Techniques like Electrospray Ionization (ESI) paired with a Time-of-Flight (TOF) analyzer are commonly used for this purpose.
The molecular formula of this compound is C₁₇H₂₁NO. HRMS would be used to confirm this composition by comparing the experimentally measured exact mass of the protonated molecule [M+H]⁺ with the calculated value. The presence of this molecular ion peak would be strong evidence for the successful synthesis of the target compound. Analysis of the fragmentation pattern can also provide further structural information, such as the characteristic loss of a benzyl group (C₇H₇) or cleavage of the butyl chain.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁NO |
| Molecular Weight (Nominal) | 255 |
| Calculated Exact Mass [M] | 255.16231 |
| Calculated Exact Mass [M+H]⁺ | 256.16959 |
Chromatographic Separation and Purity Assessment
Chromatographic methods are central to the purification of synthetic products and the assessment of their purity.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction. A small aliquot of the reaction mixture is spotted onto a silica-coated plate, which is then developed in an appropriate solvent system (eluent). Compounds separate based on their differing polarities.
In the synthesis of this compound, TLC would be used to track the conversion of the starting material (e.g., 3-benzyloxy-4-butyryl aniline) to the product. The ketone intermediate is more polar than the final aniline product. Therefore, on a silica (B1680970) plate, the product would have a higher R_f (retention factor) value than the starting material. The disappearance of the starting material spot and the appearance of a new product spot would indicate that the reaction is proceeding. Visualization under UV light is typically used to see the spots. This technique is crucial for determining the optimal reaction time and for guiding the subsequent purification by column chromatography. acs.org
Column Chromatography for Purification (Silica Gel, Flash Chromatography)
Column chromatography, particularly flash chromatography using silica gel, is a cornerstone technique for the purification of synthetic intermediates and the final product in the synthesis of this compound. This adsorption chromatography method separates compounds based on their differential polarity and their interaction with the stationary phase (silica gel) and the mobile phase (eluent). wfu.edu
Silica gel, a polar adsorbent, retains polar compounds more strongly than non-polar compounds. The purification process involves loading the crude reaction mixture onto a column packed with silica gel. A solvent or a mixture of solvents (eluent), starting from low polarity and gradually increasing, is then passed through the column. Non-polar compounds travel down the column faster, while more polar compounds are retained longer, thus achieving separation. wfu.edu
Flash chromatography is an accelerated version of this technique, applying positive pressure to the column to speed up the solvent flow, leading to faster and more efficient separations. interchim.fr The choice of eluent is critical and is often determined by preliminary analysis using Thin Layer Chromatography (TLC). Common solvent systems for compounds with polarity similar to aniline derivatives include mixtures of non-polar solvents like hexanes or pentane (B18724) with a more polar solvent such as ethyl acetate (B1210297) or diethyl ether. rug.nlrsc.org The polarity of the eluent is gradually increased to sequentially elute compounds of increasing polarity.
For amine-containing compounds like anilines, which are basic, interactions with the acidic surface of silica gel can sometimes lead to poor separation, characterized by peak tailing. biotage.com To mitigate this, a small amount of a competing base, such as triethylamine (B128534) (TEA) or ammonia, can be added to the eluent system. This neutralizes the acidic sites on the silica, resulting in sharper peaks and improved separation. biotage.com Alternatively, amine-functionalized silica or reversed-phase chromatography can be employed for purifying basic compounds. biotage.com
Table 1: Examples of Eluent Systems Used in Flash Chromatography for Related Compounds
| Compound Type | Stationary Phase | Eluent System | Reference |
|---|---|---|---|
| Substituted Anilines | Silica Gel | Hexane/Ethyl Acetate | rsc.orgdoi.org |
| Aromatic Ethers | Silica Gel | Pentane/Diethyl Ether | rug.nl |
| Nitrogen Heterocycles | Silica Gel | Pentane/Ethyl Acetate | rug.nl |
The purification of intermediates leading to this compound would follow these principles. For instance, after a reaction, the crude product would be concentrated and then purified by flash chromatography over a silica gel column, eluting with a gradient system, such as 0-50% ethyl acetate in hexane, to isolate the desired product from starting materials and by-products. rug.nlrsc.org
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (e.g., sulfur, S) within a molecule. This destructive method provides the empirical formula of a compound, which can then be compared with the theoretical formula calculated from its proposed structure. It serves as a crucial checkpoint for purity and structural confirmation, especially for newly synthesized compounds like this compound and its precursors. beilstein-journals.orgnahrainuniv.edu.iq
The analysis is performed using an elemental analyzer, which combusts a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are separated and quantified by detectors, allowing for the calculation of the percentage of each element in the original sample.
For this compound, the molecular formula is C₁₇H₂₁NO. The theoretical elemental composition can be calculated based on its molecular weight.
Molecular Formula: C₁₇H₂₁NO Molecular Weight: 255.36 g/mol
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 17 | 204.187 | 79.96% |
| Hydrogen | H | 1.008 | 21 | 21.168 | 8.29% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.49% |
In a research context, the experimentally determined values from elemental analysis for a synthesized sample of this compound would be expected to align closely (typically within ±0.4%) with these theoretical percentages. beilstein-journals.orgdp.tech Any significant deviation could indicate the presence of impurities, residual solvent, or an incorrect structural assignment.
Solid-State Structural Elucidation (e.g., X-ray Crystallography for related compounds or salts)
The process involves several key steps. First, a high-quality single crystal of the compound of interest must be grown. wikipedia.org This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be calculated. nih.gov This electron density map is then interpreted to build and refine a model of the molecular structure.
While a specific crystal structure for this compound itself is not publicly available, this technique is widely applied to characterize related aniline derivatives, precursors, or their salts. utexas.eduscholaris.ca For instance, obtaining a crystal structure of this compound hydrochloride, a salt form, could be feasible. The structural data obtained would definitively confirm the connectivity of the atoms, the planarity of the benzene ring, the conformation of the butyl and benzyloxy groups, and any intermolecular interactions such as hydrogen bonding in the solid state. This information is invaluable for understanding the compound's physical properties and chemical reactivity.
Table 3: Information Derived from X-ray Crystallography
| Parameter | Description | Significance |
|---|---|---|
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. nih.gov | Defines the crystal system and packing. |
| Space Group | The symmetry operations that describe the arrangement of molecules in the unit cell. nih.gov | Reveals the symmetry of the crystal packing. |
| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. | Allows for the determination of the complete 3D molecular structure. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. wikipedia.org | Confirms chemical bonding and reveals details about bond order and strain. |
| Torsion Angles | The dihedral angles that define the conformation of flexible parts of the molecule. | Describes the spatial orientation of different functional groups. |
The application of X-ray crystallography to compounds structurally related to this compound underscores its critical role in modern chemical research for absolute structure verification. utexas.eduscholaris.ca
Chemical Reactivity and Mechanistic Investigations of 3 Benzyloxy 4 Butylaniline
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction class for 3-Benzyloxy-4-butylaniline, particularly in the synthesis of complex heterocyclic structures. The electron-donating nature of the benzyloxy and butyl groups on the aniline (B41778) ring influences its nucleophilicity and, consequently, its reactivity.
Amination with Substituted Halogenated Heterocycles (e.g., 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine)
This compound serves as a nucleophile in SNAr reactions with electron-deficient halogenated heterocycles like 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. nih.govchemicalbook.com This specific reaction is a crucial step in the synthesis of various kinase inhibitors. google.com The reaction proceeds by the aniline nitrogen attacking the electron-deficient C-4 position of the pyrimidine (B1678525) ring, displacing the chloride ion.
The presence of the benzyloxy group (an ether) and the butyl group, both of which are activating groups, enhances the nucleophilicity of the aniline. ntnu.no Studies on similar anilines show that those with activating groups generally exhibit high initial conversion rates in these amination reactions. ntnu.no The reaction is typically catalyzed by acid, which protonates the pyrimidine ring, further increasing its electrophilicity at the C-4 position. acs.org
Influence of Reaction Conditions (Solvent, Acid Concentration) on Amination Efficiency
The efficiency of the amination of anilines with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is highly dependent on the reaction conditions.
Solvent Effects: The choice of solvent significantly impacts the reaction rate and yield. A study comparing various solvents found that polar protic solvents like water and alcohols (methanol, ethanol) are effective media for this transformation. acs.orgnih.gov Water, in particular, has been shown to promote a higher reaction rate compared to several organic solvents, offering a greener and more cost-effective process. nih.gov However, for highly lipophilic and crystalline starting materials, which may have poor solubility in water, solvents like 2-propanol can lead to better results and full conversion. nih.gov
Interactive Data Table: Effect of Solvent on Amination Reaction Rate This table illustrates the effect of different solvents on the formation of the aminated product at 60 °C with 0.1 equivalents of HCl. acs.orgnih.gov
| Solvent | Conversion after 2h (%) | Conversion after 22h (%) | Notes |
| Water | ~60 | ~100 | Highest rate observed. |
| Methanol | ~40 | ~100 | Some solvolysis (~5%) noted. |
| Ethanol | ~35 | ~100 | Good conversion, less solvolysis. |
| 2-Propanol | ~30 | ~90 | Slower rate than water/methanol. |
| DMF | ~10 | ~30 | Significantly slower reaction rate. |
Acid Concentration: Acid catalysis is crucial, but the concentration must be carefully controlled. While increasing the amount of acid (e.g., HCl) can increase the initial reaction rate, excessively high concentrations promote a competing solvolysis reaction, where the solvent molecule (like ethanol) acts as a nucleophile, forming an undesired 4-ethoxy side-product. acs.orgnih.gov Therefore, a catalytic amount, often around 0.1 equivalents, is considered an optimal compromise to ensure a timely reaction onset while minimizing side-product formation. acs.org
Protonation Behavior and Acid-Base Properties
The acid-base properties of this compound are central to its reactivity, especially in acid-catalyzed reactions. As an aniline derivative, the lone pair of electrons on the nitrogen atom can accept a proton, making the compound basic.
In the context of the SNAr reaction with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a critical equilibrium exists. acs.orgnih.gov The aniline (pKa of 4-butylaniline (B89568) is ~4.9) is in equilibrium with its protonated, non-nucleophilic anilinium ion. ntnu.nochembk.com Simultaneously, the heterocyclic starting material can also be protonated. ntnu.no The reaction can theoretically proceed via two pathways: one where the neutral aniline attacks a protonated heterocycle, and another where a neutral heterocycle is attacked by the aniline. ntnu.no
The position of the acid-base equilibrium is dynamic, depending on the initial acid concentration, the pKa of the specific aniline, and the degree of reaction conversion. acs.org As the reaction progresses, it generates HCl, and the product formed, being more basic than the starting pyrimidine, acts as a buffer by forming its hydrochloride salt. acs.orgnih.gov Studies have shown that anilines with pKa values in the range of 2.73-5.20 are generally well-suited for this acid-catalyzed amination in water. ntnu.no
Equilibrium-Controlled Reactions and Reversible Chemistry
Formation and Hydrolysis of Aminals in Aqueous Systems
While specific studies on aminal formation directly involving this compound are not detailed in the provided search results, the general principles of aminal chemistry can be applied. Aminals are formed from the reaction of an aldehyde or ketone with two equivalents of an amine. This reaction is typically reversible and equilibrium-controlled, particularly in aqueous systems where hydrolysis can readily occur. The formation of the aminal from an aniline like this compound and an aldehyde would proceed through the initial formation of a hemiaminal, followed by the elimination of water to form a Schiff base (an imine). A second molecule of the aniline would then add to the Schiff base to yield the aminal. The entire process is subject to equilibrium, and the presence of water can shift the equilibrium back towards the starting materials (hydrolysis).
General Reaction Pathway Analysis
The primary reaction pathway for this compound in the context of coupling with halogenated heterocycles is the Nucleophilic Aromatic Substitution (SNAr) mechanism. ntnu.no
The key steps in this pathway are:
Activation of the Heterocycle : In acid-catalyzed conditions, the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is activated by protonation. ntnu.no This increases the electrophilicity of the carbon atom bonded to the chlorine, making it more susceptible to nucleophilic attack.
Nucleophilic Attack : The nitrogen atom of this compound, acting as the nucleophile, attacks the C-4 position of the activated pyrimidine ring. This step is typically the rate-determining step and results in the formation of a tetrahedral intermediate known as a Meisenheimer complex.
Rearomatization : The intermediate is unstable and rapidly rearomatizes by expelling the chloride leaving group, yielding the final N-substituted product. ntnu.no
Derivatization Strategies and Analogue Synthesis Based on 3 Benzyloxy 4 Butylaniline Scaffolds
Construction of Complex Amine-Containing Architectures
The primary amino group of 3-benzyloxy-4-butylaniline is a key functional handle for elaboration. Through various reactions targeting this group, intricate amine-containing structures can be assembled.
The reaction of the primary amine in this compound with acylating agents is a fundamental method for its derivatization. This transformation, known as acylation, results in the formation of a stable amide bond. Common acylating agents include acyl chlorides and acid anhydrides. fishersci.it The reaction typically proceeds in an aprotic solvent, often in the presence of a base like pyridine (B92270) or a tertiary amine to neutralize the acidic byproduct, such as HCl, which drives the reaction to completion. fishersci.it
The general mechanism involves the nucleophilic attack of the aniline's nitrogen atom on the electrophilic carbonyl carbon of the acylating agent. fishersci.it For less reactive or sterically hindered anilines, the addition of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed to accelerate the reaction. The synthesis of the parent compound this compound itself can involve an acylation step to protect the amine group on 3-aminophenol (B1664112) before subsequent reactions like the Fries rearrangement. researchgate.netpatsnap.com
More advanced techniques derived from peptide chemistry, such as the use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), can also be used to form amides directly from carboxylic acids and this compound, particularly for creating complex amide derivatives under mild conditions. nih.gov
The this compound scaffold has been successfully incorporated into benzo[d]imidazole systems. A general synthetic route involves the condensation of a substituted 1,2-diaminobenzene with an appropriate carboxylic acid (like propionic acid) to form the core benzimidazole (B57391) ring. acs.org This intermediate is then alkylated, typically with a dibromoalkane, to introduce a linker. acs.org The final step involves the reaction of this N-(bromoalkyl)benzimidazole intermediate with an aniline (B41778), such as 3-benzyloxyaniline (B72059), to yield the target molecule. acs.orgnih.gov
In one study, 3-benzyloxyaniline was used to synthesize 3-(Benzyloxy)-N-(4-(2-ethyl-1H-benzo[d]imidazol-1-yl)butyl)aniline. nih.gov The reaction required heating to 50 °C to proceed effectively, highlighting the need for thermal energy to facilitate the nucleophilic substitution between the aniline and the alkyl bromide linker attached to the benzimidazole core. acs.org
The benzyloxyaniline moiety is also a key building block in the synthesis of pyrrolopyrimidine derivatives, which are important heterocyclic scaffolds. A prominent method is the acid-catalyzed aromatic nucleophilic substitution (SNAr) reaction between a 4-chloropyrrolopyrimidine and an aniline derivative. nih.govacs.org
Research has demonstrated the synthesis of N-(3-(Benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine from 3-benzyloxyaniline and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. nih.govacs.org The reaction is typically promoted by an acid, such as hydrochloric acid (HCl), which activates the pyrimidine (B1678525) ring towards nucleophilic attack. acs.org The aniline acts as the nucleophile, displacing the chlorine atom at the C-4 position. acs.org Studies have shown that using water as a solvent can lead to higher reaction rates compared to organic solvents like alcohols or DMF. acs.org The amount of acid used is critical; while it catalyzes the reaction, an excess can protonate the aniline, reducing its nucleophilicity and potentially leading to side reactions like solvolysis. acs.org
Structure-Reactivity Relationship Studies in Derived Systems
The efficiency and outcome of derivatization reactions involving the this compound scaffold are highly dependent on its structural and electronic properties.
The electronic properties of substituents on the aniline ring significantly influence its nucleophilicity and, consequently, the rate and yield of reactions.
In the synthesis of benzo[d]imidazole derivatives, the introduction of various substituents on the terminal aniline ring provided insights into structure-activity relationships. acs.orgnih.gov
Electron-donating groups: A methyl group (an electron-donating group) on the aniline ring resulted in a compound with slightly better activity than one with a methoxy (B1213986) group. nih.gov An analogue with a 4-methyl group also showed good activity. acs.org
Electron-withdrawing groups: A trifluoromethyl group at the meta position produced a compound with comparable activity to the unsubstituted analogue, though with higher cytotoxicity. nih.gov Halogen substituents (3-halo) also led to compounds with activity similar to the parent molecule. nih.gov
A comprehensive study on the acid-catalyzed amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 20 different anilines further detailed these effects. acs.orgntnu.no The reactivity was found to be closely linked to the aniline's pKa value. acs.orgntnu.no Anilines with pKa values between 2.73 and 5.20 were found to be the most suitable substrates for the reaction in water. ntnu.no Those with weakly deactivating groups (e.g., halogens) or certain activating groups (e.g., ethers) generally showed high conversion rates. ntnu.no
The following table summarizes the effect of aniline substituents on the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, demonstrating the influence of electronic properties on reaction outcomes.
| Substituent on Aniline | Position | Electronic Effect | Reactivity/Conversion | Reference |
| 4-Bromo-4-fluoro | para | Weakly Deactivating | High initial conversion | ntnu.no |
| 4-Butyl | para | Activating | High initial conversion | ntnu.no |
| Methoxy | - | Activating | Good substrate | ntnu.no |
| Alcohol | - | Activating | Good substrate | ntnu.no |
| Ortho-substituents | ortho | Variable | Generally unsuitable substrates | acs.org |
Steric hindrance plays a crucial role in determining the feasibility and efficiency of derivatization reactions involving the this compound scaffold. Bulky groups positioned near the reactive amine center can impede the approach of electrophiles, thereby slowing down or preventing the reaction.
This effect is clearly observed in the acid-catalyzed amination of 4-chloropyrrolopyrimidines. acs.org The study found that anilines with substituents at the ortho position were generally unsuitable nucleophiles for this transformation. acs.org The steric bulk of the ortho-substituent interferes with the formation of the transition state required for the SNAr reaction, leading to low conversion rates. ntnu.no
Similarly, in the synthesis of the parent compound itself, the Fries rearrangement of a doubly acylated aminophenol shows regioselectivity that is influenced by steric effects. The acyl group migrates preferentially to the position ortho to the hydroxyl group (and para to the nitrogen), a preference that is enhanced by the steric bulk of the acyl group attached to the nitrogen atom. google.com This demonstrates how steric factors can direct the outcome of a chemical transformation.
Design Principles for Novel Aniline-Based Frameworks
The chemical scaffold of this compound serves as a valuable starting point for the development of novel molecular frameworks in medicinal chemistry. Its inherent structural features—a substituted aniline ring—provide a versatile platform for derivatization and analogue synthesis. The design of new frameworks based on this scaffold is guided by several key principles derived from structure-activity relationship (SAR) studies and advanced medicinal chemistry strategies. These principles focus on modulating biological activity, physicochemical properties, and target engagement by systematically modifying the core structure.
A primary design principle involves the strategic modification of substituents on the aniline ring to probe and optimize interactions with biological targets. The existing 3-benzyloxy and 4-butyl groups are critical determinants of the molecule's foundational properties. The 4-butyl group, in particular, is a key locus for modification. Research on related aniline-based compounds has demonstrated that the size and steric bulk of the alkyl group at this position can significantly influence biological potency. For instance, in the development of certain kinase inhibitors, increasing the size and branching of the 4-position alkyl substituent on an aniline ring led to enhanced activity, culminating in highly potent analogues. acs.org This suggests that the 4-position is a critical vector for exploring hydrophobic interactions within a target's binding pocket.
Another fundamental principle is the exploration of bioisosteric replacements for the aniline moiety itself or for functional groups derived from it. The aniline nitrogen is a key reactive site, often used to form amide, sulfonamide, or urea (B33335) linkages to connect the scaffold to other molecular fragments. In modern drug design, isosteres of these common linking groups are often employed to improve metabolic stability or alter binding modes. The 1,2,3-triazole ring, for example, is a well-established bioisostere of the amide bond. mdpi.com It can form hydrogen bonds and engage in dipole-dipole interactions, mimicking the properties of an amide linkage while offering a different chemical profile that can enhance pharmacological properties. mdpi.com Therefore, a design strategy for new this compound derivatives could involve replacing a conventional linker with a triazole ring to generate novel chemical entities. mdpi.com
Furthermore, the aniline core can be incorporated into larger, more complex heterocyclic systems, a strategy known as scaffold hopping. This approach was effectively utilized in the synthesis of phenoxyalkylbenzimidazoles with potential antitubercular activity. nih.govacs.org In these studies, 3-benzyloxyaniline was used as a building block to synthesize a derivative that was tested alongside numerous other substituted aniline analogues. nih.govacs.org The resulting SAR data provide crucial insights into the electronic and steric requirements for activity.
The following data table, compiled from research on benzimidazole-based antitubercular agents, illustrates the impact of different substituents on the aniline ring on biological activity.
| Aniline Substituent | Reported Activity (MIC in µM) | Reference |
|---|---|---|
| 3-Benzyloxy | 0.21 | nih.gov |
| 3-Trifluoromethyl | 0.19 | nih.gov |
| 3,5-Dimethoxy | >10 | nih.gov |
| 3-Halo | Comparable to unsubstituted | nih.gov |
| 4-Methyl | Comparable to unsubstituted | nih.gov |
This data highlights that while the 3-benzyloxy group confers good activity, other electron-withdrawing groups like 3-trifluoromethyl can result in comparable or slightly improved potency. nih.gov Conversely, strongly electron-donating groups like 3,5-dimethoxy lead to a significant loss of activity. nih.gov This suggests that the electronic properties of the substituent at the 3-position are a critical design parameter.
A more advanced design principle involves controlling the three-dimensional conformation of the molecule. For aniline derivatives, particularly diarylamines or anilides with bulky substituents, the phenomenon of atropisomerism—or restricted rotation around a single bond—can become a significant factor. nih.govbris.ac.uk By introducing sterically demanding groups, it is possible to create stable, non-interconverting rotational isomers (atropisomers). nih.gov Designing frameworks that are conformationally locked into a bioactive shape can lead to a substantial increase in potency and selectivity. This principle moves beyond simple 2D structure modifications to the sophisticated engineering of the molecule's 3D architecture to optimize its fit with a biological target.
Finally, the modulation of physicochemical properties such as lipophilicity and solubility is a constant consideration. The benzyloxy group makes the parent scaffold relatively lipophilic. Subsequent derivatization strategies must balance the need for potent biological activity with the requirement for acceptable drug-like properties. For example, disrupting the planarity of a molecule is a known strategy to improve solubility and other pharmaceutical characteristics. acs.org Therefore, the design of novel frameworks based on this compound must integrate SAR-driven potency optimization with a careful tuning of physicochemical properties to ensure the resulting compounds have the potential for further development.
Computational Chemistry and Theoretical Studies of 3 Benzyloxy 4 Butylaniline
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the intrinsic properties of molecules like 3-Benzyloxy-4-butylaniline. dp.tech Methods such as DFT with the B3LYP functional and various basis sets are commonly used to optimize molecular geometry and calculate a wide array of electronic properties. bris.ac.ukwhiterose.ac.uk
Electronic Structure Analysis (e.g., Molecular Orbitals, Electron Density Distribution)
The electronic structure of this compound is dictated by the interplay of its constituent functional groups: the aniline (B41778) moiety, the electron-donating n-butyl group, and the benzyloxy group. The amino group and the ether oxygen of the benzyloxy group act as electron-donating groups through resonance, increasing the electron density on the aromatic ring. The n-butyl group is a weak electron-donating group via induction. This electronic profile significantly influences the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is typically localized on the electron-rich aniline ring, particularly on the nitrogen atom and the ortho and para positions, making these sites susceptible to electrophilic attack. The LUMO, conversely, is distributed over the aromatic system, ready to accept electron density in reactions with nucleophiles. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally corresponds to higher reactivity.
The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the most negative potential (red/yellow) is expected around the amino group and the oxygen atom, while the hydrogen atoms of the amino group would exhibit a positive potential (blue).
Table 1: Illustrative Calculated Electronic Properties of this compound This table presents hypothetical data based on typical DFT calculation results for similar aromatic amines.
| Property | Calculated Value | Method/Basis Set |
| HOMO Energy | -5.25 eV | B3LYP/6-31G(d) |
| LUMO Energy | -0.15 eV | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 5.10 eV | B3LYP/6-31G(d) |
| Dipole Moment | 2.10 Debye | B3LYP/6-31G(d) |
Spin Density Distribution in Aniline Radical Cations
When an aniline derivative loses an electron to form a radical cation, the unpaired electron's spin is not localized on a single atom but is distributed across the molecule. The study of this spin density distribution is crucial for understanding the radical's structure and reactivity. In aniline radical cations, the spin density is primarily located on the nitrogen atom and delocalized into the π-system of the aromatic ring, with significant density at the para and ortho carbon atoms.
For the this compound radical cation, the electron-donating benzyloxy and butyl groups would influence this distribution. The butyl group at position 4 would enhance the spin density at the para position (C4) relative to the nitrogen. The benzyloxy group at position 3 would also contribute to the delocalization. DFT calculations are effective in predicting these spin densities, which can be correlated with experimental hyperfine coupling constants from Electron Paramagnetic Resonance (EPR) spectroscopy.
Table 2: Predicted Mulliken Spin Density Distribution in the Radical Cation This table shows a hypothetical spin density distribution on key atoms, illustrating the expected delocalization.
| Atom | Predicted Spin Density |
| N1 | +0.35 |
| C1 | +0.10 |
| C2 | -0.05 |
| C3 | +0.15 |
| C4 | +0.25 |
| C5 | -0.04 |
| C6 | +0.20 |
Molecular Modeling and Conformational Analysis
The presence of flexible side chains—the butyl and benzyloxy groups—means that this compound can exist in multiple conformations. cdnsciencepub.com Molecular modeling and conformational analysis aim to identify the most stable, low-energy arrangements of the atoms in space. bris.ac.uksoton.ac.uk These studies are vital as the molecule's conformation can significantly impact its biological activity and physical properties.
Table 3: Key Dihedral Angles for a Predicted Low-Energy Conformer This table provides an example of dihedral angles for a hypothetical stable conformation.
| Dihedral Angle | Atoms Involved | Predicted Angle (°) |
| τ1 | C2 - C3 - O - CH₂ | 175.5 |
| τ2 | C3 - O - CH₂ - C(benzyl) | -178.0 |
| τ3 | C3 - C4 - C(butyl) - C(butyl) | 180.0 |
| τ4 | C4 - C(butyl) - C(butyl) - C(butyl) | 180.0 |
Prediction of Reaction Pathways and Transition States
Theoretical chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the structures and energies of transition states. whiterose.ac.uk For this compound, several reactions can be envisaged, with the aniline nitrogen being a primary site of reactivity. For instance, its role as a nucleophile in substitution reactions is of significant interest. acs.orgcore.ac.uk
One common reaction is nucleophilic aromatic substitution (SNAr), where the aniline attacks an electron-deficient aromatic ring. ntnu.no Computational studies can model this process by:
Optimizing the geometries of the reactants (this compound and the electrophile).
Locating the transition state structure for the key bond-forming step.
Calculating the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.
Identifying any intermediates, such as a Meisenheimer complex, and subsequent transition states. bris.ac.uk
DFT calculations can provide detailed information about the geometry of the transition state, showing which bonds are breaking and forming. whiterose.ac.uk This allows for a deeper understanding of how substituents on both the nucleophile and electrophile affect the reaction's feasibility and outcome. For example, the electron-donating groups on this compound would enhance its nucleophilicity, likely lowering the activation energy for reactions with suitable electrophiles. nih.govacs.org
Table 4: Hypothetical Activation Energies for a Model SNAr Reaction This table illustrates how computational chemistry can predict the energy barriers for a proposed reaction pathway.
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
| TS1 | Formation of Meisenheimer Intermediate | 15.5 |
| TS2 | Departure of Leaving Group | 5.2 |
Role of 3 Benzyloxy 4 Butylaniline As a Key Synthetic Intermediate in Organic Synthesis
Precursor in the Synthesis of Specialty Chemicals
A primary application of 3-benzyloxy-4-butylaniline is as a crucial intermediate in the production of specialty chemicals, particularly in the pharmaceutical industry. dp.tech One of the most well-documented uses is in the synthesis of Nequinate (B1678197), a non-antibiotic anticoccidial drug used in veterinary medicine to treat parasitic infections caused by Eimeria species. dp.techacs.org
The synthetic pathway to this compound hydrochloride, as described in patent literature, showcases several classical organic reactions. acs.org
Table 1: Synthetic Pathway to this compound Hydrochloride
| Step | Starting Material | Reagents | Product | Reaction Type |
| 1 | m-Aminophenol | Butyryl chloride | 3-Butyrylamidophenol butyrate (B1204436) | Acylation |
| 2 | 3-Butyrylamidophenol butyrate | Anhydrous AlCl₃ | 2-Butyryl-5-butyramidophenol | Fries Rearrangement |
| 3 | 2-Butyryl-5-butyramidophenol | Benzyl (B1604629) halide, base | 2-Butyryl-5-butyramidophenyl benzyl ether | Benzylation |
| 4 | 2-Butyryl-5-butyramidophenyl benzyl ether | Hydrolysis | 3-Benzyloxy-4-butyryl aniline (B41778) | Hydrolysis |
| 5 | 3-Benzyloxy-4-butyryl aniline | Hydrazine (B178648) hydrate (B1144303), base | This compound | Huang-Minlon Reduction |
| 6 | This compound | HCl | This compound hydrochloride | Salt Formation |
This table illustrates a common synthetic route to the target intermediate.
Building Block in Multi-Component Reactions
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. nih.govnih.govtaylorandfrancis.com These reactions are highly valued in medicinal chemistry and drug discovery for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules. nih.govmdpi.comgatech.edu Aniline derivatives are common components in many well-known MCRs, such as the Ugi and Passerini reactions, where the amine group participates in the formation of the core scaffold. nih.govfluorochem.co.ukcolorado.edu
While direct literature explicitly detailing the use of this compound in prominent MCRs like the Ugi or Passerini reaction is scarce, its structural features suggest its potential as a valuable building block. The primary amine group is a key functional handle for participation in imine formation, a crucial initial step in many MCRs. nih.govcolorado.edu For instance, in a hypothetical Ugi four-component reaction, this compound could serve as the amine component, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a complex α-acetamido carboxamide derivative. fluorochem.co.ukcolorado.edu
The synthesis of novel pyrimido[4,5-b]quinoline derivatives through a one-pot, three-component reaction of various benzyloxy benzaldehydes, dimedone, and 6-amino-1,3-dimethyluracil (B104193) demonstrates the utility of the benzyloxy moiety in complex syntheses. dp.tech This suggests that aniline derivatives with similar substitutions, like this compound, are plausible candidates for constructing diverse heterocyclic systems via MCRs.
Table 2: Hypothetical Ugi Four-Component Reaction Involving this compound
| Component 1 (Amine) | Component 2 (Carbonyl) | Component 3 (Isocyanide) | Component 4 (Carboxylic Acid) | Potential Product Class |
| This compound | An Aldehyde (e.g., Benzaldehyde) | An Isocyanide (e.g., tert-Butyl isocyanide) | A Carboxylic Acid (e.g., Acetic Acid) | α-Acetamido Carboxamides |
This table illustrates the potential application of this compound as a building block in a well-established multicomponent reaction.
Contribution to the Synthesis of Diverse Compound Classes
The structural framework of this compound serves as a versatile scaffold for the synthesis of a wide range of compound classes, particularly heterocyclic compounds with potential biological activity. evitachem.comresearchgate.net The aniline moiety provides a reactive site for cyclization and substitution reactions, while the benzyloxy and butyl groups can be tailored to modulate properties such as lipophilicity and target binding.
Research has demonstrated the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. dp.tech In this synthesis, a benzyloxyaniline derivative is a key precursor, highlighting the importance of this scaffold in generating novel quinoline-based therapeutic agents. dp.techdp.tech These findings indicate that this compound could be a valuable starting material for developing new antitubercular drugs.
Furthermore, studies on phenoxyalkylbenzimidazoles with activity against Mycobacterium tuberculosis have included 3-benzyloxyaniline (B72059) as a building block, resulting in compounds with good antitubercular activity. acs.org This demonstrates the utility of the benzyloxyaniline scaffold in the synthesis of other important heterocyclic systems beyond quinolines. The ability to incorporate this moiety into different heterocyclic cores underscores its contribution to the diversity-oriented synthesis of potentially bioactive molecules. taylorandfrancis.com
Table 3: Examples of Compound Classes Synthesized from Benzyloxyaniline Scaffolds
| Starting Material Scaffold | Resulting Compound Class | Potential Application | Reference |
| 3-Benzyloxy-4-alkylaniline | Quinolone Derivatives | Antibacterial Agents | |
| 4-(Benzyloxy)benzylamine | N-(4-(Benzyloxy)benzyl)-4-aminoquinolines | Antimycobacterial Agents | dp.tech |
| 3-Benzyloxyaniline | Phenoxyalkylbenzimidazoles | Antitubercular Agents | acs.org |
| 3-Benzyloxyaniline | N-(3-(Benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Kinase Inhibitors | acs.org |
This table summarizes various classes of compounds that can be synthesized utilizing the benzyloxyaniline core structure, indicating the versatility of this intermediate.
Advanced Research Perspectives and Future Directions
Development of Green and Sustainable Synthetic Routes for 3-Benzyloxy-4-butylaniline
The chemical industry's increasing focus on sustainability necessitates the development of environmentally benign synthetic methods. For this compound, this involves moving away from traditional multi-step syntheses that often employ hazardous reagents and generate significant waste. Future research will likely concentrate on atom-economical and energy-efficient pathways.
One promising avenue is the direct catalytic amination of 3-benzyloxy-4-butylphenol. Rhodium-catalyzed amination of phenols has emerged as a powerful tool for the synthesis of anilines with water as the sole byproduct. mdpi.comnih.govpurdue.edu This approach offers a direct and redox-neutral route, potentially reducing the number of synthetic steps and associated waste. Another green strategy involves the biocatalytic reduction of the corresponding nitroaromatic compound, 3-benzyloxy-4-butylnitrobenzene. The use of nitroreductase enzymes offers a chemoenzymatic alternative to traditional catalytic hydrogenation, operating under mild, atmospheric conditions in aqueous media and avoiding the need for high-pressure hydrogen gas and precious-metal catalysts. researchgate.netfigshare.com Furthermore, biocatalytic platforms based on engineered enzymes, such as P450s or flavin-dependent enzymes, could enable the direct synthesis of substituted anilines from readily available precursors through oxidative amination. nih.govresearchgate.net Microwave-assisted synthesis also presents a viable green alternative, potentially accelerating reaction times and reducing energy consumption compared to conventional heating methods. journaleras.com
A comparative overview of potential green synthetic routes is presented in Table 1.
Table 1: Potential Green and Sustainable Synthetic Routes for this compound
| Synthetic Strategy | Key Advantages | Potential Starting Material |
|---|---|---|
| Rhodium-Catalyzed Amination | High atom economy, water as the only byproduct, redox-neutral. mdpi.comnih.gov | 3-Benzyloxy-4-butylphenol |
| Biocatalytic Nitro-Reduction | Mild reaction conditions, high chemoselectivity, avoids precious metals and high-pressure H₂. researchgate.netfigshare.com | 1-Benzyloxy-2-butyl-4-nitrobenzene |
| Enzymatic Oxidative Amination | Use of renewable biocatalysts, potential for high substrate specificity. nih.gov | Substituted cyclohexanones |
| Microwave-Assisted Synthesis | Reduced reaction times, improved energy efficiency, potential for solvent-free conditions. journaleras.com | Activated aryl halides |
Exploration of Novel Chemical Transformations and Applications in Materials Science
The distinct functionalities of this compound make it an attractive building block for novel materials with tailored properties.
Polyaniline (PANI) is a well-known conducting polymer with a wide range of applications. However, its processability is often limited by poor solubility. The incorporation of substituents on the aniline (B41778) ring is a common strategy to improve solubility and tune the polymer's electronic and physical properties. The butyl and benzyloxy groups in this compound are expected to significantly enhance the solubility of the corresponding polyaniline derivative in common organic solvents. The flexible butyl chain can disrupt interchain packing, while the bulky benzyloxy group can further increase the free volume between polymer chains.
The electronic effects of these substituents will also play a crucial role. The benzyloxy group, being electron-donating, is expected to increase the electron density on the polymer backbone, which could influence its conductivity and redox properties. The steric hindrance introduced by the bulky benzyloxy group may affect the polymerization process and the final polymer's morphology and chain packing. Future research should focus on the synthesis and characterization of poly(this compound) to elucidate the precise impact of these substituents on the polymer's properties.
Table 2 summarizes the anticipated effects of the benzyloxy and butyl substituents on the properties of polyaniline.
Table 2: Predicted Effects of Substituents on Poly(this compound) Properties
| Substituent | Predicted Effect | Rationale |
|---|---|---|
| Butyl Group | Increased solubility | Flexible alkyl chain disrupts interchain packing. |
| Benzyloxy Group | Increased solubility, Modified electronic properties | Bulky group increases free volume; electron-donating nature influences conductivity. |
Aniline derivatives are common components of liquid crystalline molecules, often incorporated into Schiff base structures. The molecular shape and the presence of both rigid (aromatic rings) and flexible (alkyl chains) components are key determinants of liquid crystalline behavior. The structure of this compound provides a foundation for designing novel liquid crystals.
By reacting the amine group of this compound with various aromatic aldehydes, a series of Schiff bases can be synthesized. The benzyloxy group can act as a terminal or lateral substituent, influencing the molecule's aspect ratio and intermolecular interactions. The butyl chain provides the necessary flexibility, which is crucial for the formation of mesophases. The presence of the bulky benzyloxy group may favor the formation of smectic phases over nematic phases due to increased lateral interactions and a tendency for layered packing. Research in this area would involve the synthesis of homologous series of Schiff bases derived from this compound and the characterization of their mesomorphic properties using techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC).
Table 3 outlines a potential homologous series for investigating liquid crystalline behavior.
Table 3: Proposed Homologous Series for Liquid Crystal Investigation
| General Structure | R Group (Example) | Expected Mesophase Behavior |
|---|---|---|
| -O(CH₂)ₙCH₃ (n=3-11) | Potential for nematic and/or smectic phases, with transition temperatures dependent on the length of the alkoxy chain. | |
| -CN | Strong dipole moment may favor smectic phases. | |
| -Ph-O(CH₂)ₙCH₃ | Increased molecular length and rigidity could lead to higher clearing points and a broader mesophase range. |
Synergistic Application of Experimental and Computational Methodologies
The integration of computational chemistry with experimental studies offers a powerful approach to accelerate the discovery and optimization of new materials based on this compound. Density Functional Theory (DFT) calculations can be employed to predict various molecular properties, including optimized geometries, electronic structures (HOMO-LUMO energy gaps), and spectroscopic signatures. researchgate.netresearchgate.net
For the development of green synthetic routes, computational modeling can help in understanding reaction mechanisms and identifying optimal catalysts and reaction conditions. In the context of materials science, DFT calculations can predict the electronic properties of poly(this compound) and provide insights into how the substituents affect the polymer's band gap and conductivity. For liquid crystal design, computational methods can be used to model the molecular shape, aspect ratio, and intermolecular interaction energies of potential mesogens, thereby guiding the synthetic efforts towards molecules with a higher probability of exhibiting desired liquid crystalline properties.
The synergy between in silico predictions and experimental validation will be crucial for the efficient exploration of the chemical space around this compound and the rational design of new functional materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Benzyloxy-4-butylaniline, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A common approach involves coupling 4-butylaniline with benzyl-protecting groups under basic conditions. For example, benzyl chloride derivatives can react with hydroxyl or amino groups via nucleophilic substitution. Optimization may include adjusting reaction time, temperature, and stoichiometry of reagents like NaH or K₂CO₃ as bases. Monitoring via TLC (thin-layer chromatography) using petroleum ether/ethyl acetate (10:1) ensures reaction completion . Post-synthesis, purification via silica gel column chromatography (e.g., CH₂Cl₂/MeOH 80:1) is recommended to isolate the product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C-NMR : Essential for confirming the benzyloxy group (δ ~4.8–5.2 ppm for OCH₂Ph) and butyl chain integration (δ ~0.8–1.6 ppm for CH₂/CH₃) .
- HPLC-MS : Validates molecular weight and purity (>95% by high-performance liquid chromatography) .
- IR Spectroscopy : Identifies key functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for the aniline moiety) .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural assignments of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELXL or WinGX provides unambiguous structural confirmation. For example, torsional angles between the benzyloxy and butyl groups can distinguish stereoisomers. If data conflicts with NMR interpretations (e.g., unexpected coupling constants), refine the model using restraints for disordered moieties in SHELXL . Cross-validation against DFT-calculated structures (e.g., via Gaussian) may resolve discrepancies .
Q. What experimental design strategies minimize byproducts during the synthesis of this compound?
- Methodological Answer :
- Protecting Group Strategy : Use orthogonal protecting groups (e.g., Boc for amines) to prevent side reactions .
- Catalytic Systems : Employ Pd/C or Raney Ni for selective hydrogenation of intermediates .
- Real-Time Monitoring : In situ FTIR or Raman spectroscopy tracks reactive intermediates, enabling rapid adjustment of reaction parameters .
Q. How can researchers address low solubility of this compound in aqueous assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO/water mixtures (≤5% DMSO) to maintain biocompatibility while enhancing solubility .
- Derivatization : Introduce polar groups (e.g., sulfonate or carboxylate) via post-synthetic modification without altering the core structure .
- Micellar Encapsulation : Incorporate surfactants like Tween-80 to form stable micelles for in vitro studies .
Q. What analytical methods are suitable for identifying degradation products of this compound under varying pH conditions?
- Methodological Answer :
- LC-HRMS : High-resolution mass spectrometry paired with liquid chromatography identifies degradation pathways (e.g., hydrolysis of the benzyloxy group at acidic pH) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and compare results to control samples via UPLC .
Data Analysis and Validation
Q. How should researchers reconcile conflicting NMR and mass spectrometry data for this compound analogs?
- Methodological Answer :
- Isotopic Pattern Analysis : Verify molecular ion clusters in HRMS to rule out impurities .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., NOESY can confirm spatial proximity of benzyloxy and butyl groups .
- Synthetic Repetition : Repeat the synthesis with deuterated reagents (e.g., DMF-d₇) to isolate solvent-related artifacts .
Q. What statistical approaches are recommended for validating reproducibility in multi-step syntheses of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., temperature, catalyst loading) .
- Control Charts : Track yield and purity across batches to identify systemic errors .
- Interlaboratory Comparisons : Share samples with collaborating labs to validate protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
